2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
Overview
Description
2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide is a chemical compound with the molecular formula C7H13NO2S . It has a molecular weight of 175.25 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-methyl-2-propanesulfinamide and 3-oxetanone in the presence of titanium tetraisopropoxide . The reaction is carried out in tetrahydrofuran at 60°C for 18 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO2S/c1-7(2,3)11(9)8-6-4-10-5-6/h4,8H,5H2,1-3H3 . The SMILES notation is CC©©S(=O)N=C1COC1 .Physical and Chemical Properties Analysis
This compound appears as a yellow, low melting point solid . It is soluble in water . The compound is hygroscopic and should be stored in a cool, ventilated place .Scientific Research Applications
Asymmetric Synthesis
2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide has been utilized in asymmetric syntheses. For example, Truong, Ménard, and Dion (2007) described its use in the diastereoselective 1,2-addition of aryllithium reagents to create 1-aryl-2,2,2-trifluoroethylamine hydrochloride compounds (Truong, Ménard, & Dion, 2007).
Stereoselective Synthesis of Oxetanes
Christlieb et al. (2001) explored a Mitsunobu-style procedure for the cyclization of 1,3-diols, using this compound derivatives, resulting in the synthesis of oxetanes (Christlieb et al., 2001).
Synthesis of Diaminooxetane Derivatives
Ugale and Gholap (2017) demonstrated the synthesis of structurally diverse 2-methyl-N-[(3-phenylamino)oxetan-3-yl]-2-propanesulfinamide derivatives. These derivatives are considered important for future drug discovery, particularly as bioisosteric to isopropylidenediamines and urea derivatives (Ugale & Gholap, 2017).
[3+2] Cycloaddition in Synthesis
Ye et al. (2014) used this compound in a [3+2] cycloaddition with arynes. This process facilitated the stereoselective synthesis of cyclic sulfoximines (Ye et al., 2014).
Catalytic Decomposition
Matsuyama, Minato, and Kobayashi (1973) discussed the catalytic decomposition of stable sulfur ylids, including compounds structurally related to this compound, forming methyl sulfide and olefins (Matsuyama, Minato, & Kobayashi, 1973).
Hydrolysis Studies
Kim and Lee (1997) conducted theoretical studies on the acid-catalyzed hydrolysis of sulfinamide, which is relevant for understanding the reactivity and stability of compounds like this compound (Kim & Lee, 1997).
Safety and Hazards
The compound is labeled with the signal word "Warning" . It is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Biochemical Analysis
Biochemical Properties
2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to act as an intermediate in organic synthesis, which suggests its involvement in enzyme-catalyzed reactions. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within the cell . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This binding often involves the formation of covalent bonds, which can result in irreversible inhibition of the enzyme. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to strong oxidizing agents . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by modulating metabolic pathways and enhancing cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular responses.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. The compound can influence metabolic flux by altering the activity of specific enzymes, leading to changes in the levels of metabolites . This can have downstream effects on cellular metabolism and overall cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s solubility in water also aids in its distribution within the cellular environment.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . The compound’s activity and function are closely linked to its localization, as it interacts with biomolecules within these compartments.
Properties
IUPAC Name |
2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-7(2,3)11(9)8-6-4-10-5-6/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUZMNXQGKBLHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=C1COC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676706 | |
Record name | 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158098-73-7 | |
Record name | 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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